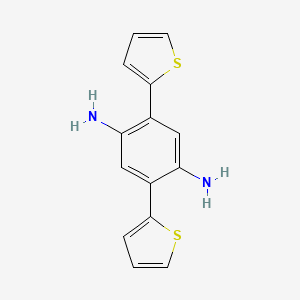

2,5-Bis(thiophen-2-yl)benzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,5-Bis(thiophène-2-yl)benzène-1,4-diamine est un composé organique de formule moléculaire C14H12N2S2. Il se caractérise par la présence de deux cycles thiophènes attachés à un cycle benzène, qui est en outre substitué par deux groupes amino aux positions 1 et 4.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,5-Bis(thiophène-2-yl)benzène-1,4-diamine implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence par la préparation des matériaux de départ, qui comprennent des dérivés du thiophène et du benzène.

Réaction de couplage : Les cycles thiophènes sont couplés au cycle benzène par une série de réactions, impliquant souvent des réactions de couplage croisé catalysées par le palladium, telles que le couplage de Suzuki ou de Stille.

Méthodes de production industrielle

La production industrielle du 2,5-Bis(thiophène-2-yl)benzène-1,4-diamine peut impliquer une synthèse à grande échelle utilisant des voies de réaction similaires à celles décrites ci-dessus. Le procédé est optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées, telles que la chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions

Le 2,5-Bis(thiophène-2-yl)benzène-1,4-diamine subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés thiols correspondants.

Substitution : Les groupes amino peuvent participer à des réactions de substitution, formant des dérivés avec différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

4. Applications de recherche scientifique

Le 2,5-Bis(thiophène-2-yl)benzène-1,4-diamine a plusieurs applications de recherche scientifique :

Électronique organique : Utilisé dans le développement de semi-conducteurs organiques et de polymères conducteurs.

Science des matériaux : Employé dans la synthèse de matériaux avancés présentant des propriétés électroniques uniques.

Études biologiques : Enquête sur ses activités biologiques potentielles et ses interactions avec les biomolécules.

Applications industrielles : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques de spécialité

Applications De Recherche Scientifique

2,5-Di(thiophen-2-yl)benzene-1,4-diamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic semiconductors.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Mécanisme D'action

Le mécanisme d’action du 2,5-Bis(thiophène-2-yl)benzène-1,4-diamine implique son interaction avec diverses cibles moléculaires et voies :

Propriétés électroniques : Les propriétés électroniques du composé sont influencées par la conjugaison entre les cycles thiophènes et benzène, ce qui peut affecter sa conductivité et sa réactivité.

Interactions moléculaires : Les groupes amino peuvent former des liaisons hydrogène et d’autres interactions avec les molécules cibles, influençant ses activités biologiques et chimiques.

Comparaison Avec Des Composés Similaires

Composés similaires

2,5-Bis(thiophène-3-yl)benzène-1,4-diamine : Structure similaire, mais avec des cycles thiophènes attachés à différentes positions.

2,5-Bis(5-méthylthiophène-2-yl)benzène-1,4-diamine : Contient des cycles thiophènes substitués par des méthyles.

2,5-Diamino-1,4-bis(thiophène-2-yl)benzène : Un autre isomère avec différents schémas de substitution

Unicité

Le 2,5-Bis(thiophène-2-yl)benzène-1,4-diamine est unique en raison de son schéma de substitution spécifique, qui lui confère des propriétés électroniques et une réactivité distinctes. Cela le rend particulièrement précieux dans les applications nécessitant des caractéristiques électroniques précises .

Propriétés

Formule moléculaire |

C14H12N2S2 |

|---|---|

Poids moléculaire |

272.4 g/mol |

Nom IUPAC |

2,5-dithiophen-2-ylbenzene-1,4-diamine |

InChI |

InChI=1S/C14H12N2S2/c15-11-8-10(14-4-2-6-18-14)12(16)7-9(11)13-3-1-5-17-13/h1-8H,15-16H2 |

Clé InChI |

UUINHKZYHDPIOF-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC(=C1)C2=CC(=C(C=C2N)C3=CC=CS3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)

![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)